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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and

physicochemical properties of 2-Morpholinoacetaldehyde. It includes key identifiers, expected

spectroscopic data, synthesis and reactivity profiles, and detailed experimental methodologies

for its characterization.

Chemical Identity and Physicochemical Properties
2-Morpholinoacetaldehyde, also known as 2-(morpholin-4-yl)acetaldehyde, is an organic

compound featuring a saturated morpholine heterocycle N-substituted with an acetaldehyde

group.[1] This bifunctional nature, combining a secondary amine within the morpholine ring and

a reactive aldehyde group, makes it a valuable intermediate in organic synthesis.[1] The

compound is often handled as its more stable hydrochloride salt, which enhances shelf life and

solubility in polar solvents.[2]

The core structure consists of a six-membered morpholine ring, which contains one oxygen

and one nitrogen atom, bonded at the nitrogen position to an acetaldehyde moiety (—

CH₂CHO).[1] This arrangement imparts distinct reactivity to the molecule, with the aldehyde

group being highly susceptible to nucleophilic addition and the morpholine nitrogen acting as a

base and nucleophile.[1]

Table 1: Physicochemical and Identification Data
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Property Value Citation(s)

IUPAC Name 2-morpholin-4-ylacetaldehyde [1][3]

Synonyms
4-Morpholineacetaldehyde,

Morpholin-4-ylacetaldehyde
[2][3]

CAS Number 21977-09-3 (anhydrous) [1][3]

1172495-88-3 (hydrochloride

salt)
[2]

Molecular Formula C₆H₁₁NO₂ [1][3]

Molecular Weight 129.16 g/mol (anhydrous) [1][3]

165.62 g/mol (hydrochloride

salt)
[2]

Appearance

Liquid (anhydrous); White to

off-white crystalline solid (HCl

salt)

[1][2]

Boiling Point (HCl salt) 255.9 °C (at 760 mmHg) [2]

Density (HCl salt) 1.1 g/cm³ [2]

Solubility (HCl salt)

Miscible in water,

dichloromethane, and

methanol

[2]

Structural Elucidation via Spectroscopy
Spectroscopic analysis is fundamental to confirming the structure of 2-
Morpholinoacetaldehyde. While publicly available, fully assigned spectra are scarce, the

expected data can be reliably predicted based on the known chemical shifts and absorption

frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.7 t (triplet) 1H
Aldehyde proton (-

CHO)

~3.7 t (triplet) 4H Morpholine (-O-CH₂-)

~3.2 d (doublet) 2H
Methylene (-N-CH₂-

CHO)

~2.6 t (triplet) 4H Morpholine (-N-CH₂-)

Rationale: The aldehyde proton is highly deshielded and appears significantly downfield. The

protons on the carbon adjacent to the aldehyde carbonyl are coupled to the aldehyde proton,

resulting in a doublet. The morpholine protons adjacent to the oxygen are more deshielded

than those adjacent to the nitrogen.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~200 Aldehyde carbonyl (C=O)

~67 Morpholine (-O-CH₂-)

~65 Methylene (-N-CH₂-CHO)

~54 Morpholine (-N-CH₂-)

Rationale: The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the far

downfield region. The carbons of the morpholine ring are in the typical range for saturated

heterocycles, with the carbon adjacent to the electronegative oxygen appearing further

downfield.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (alkane)

~2820 and ~2720 Medium
C-H stretch (aldehyde, Fermi

resonance doublet)

~1725 Strong
C=O stretch (aldehyde

carbonyl)

~1115 Strong
C-O-C stretch (ether in

morpholine ring)

Rationale: The most diagnostic peaks are the strong carbonyl (C=O) stretch and the

characteristic pair of C-H stretching bands for the aldehyde proton, which arise from Fermi

resonance.[4] The strong C-O-C stretch is indicative of the morpholine ring.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Value Interpretation

129 [M]⁺ Molecular ion

100 [M - CHO]⁺ Loss of the formyl group

86
[C₄H₈NO]⁺ Cleavage alpha to the nitrogen

(Morpholine fragment)

57 [C₃H₅O]⁺ or [C₃H₇N]⁺ Further fragmentation

Rationale: The molecular ion peak confirms the molecular weight. A common fragmentation

pathway for N-substituted morpholines is the loss of the substituent and alpha-cleavage,
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leading to characteristic fragments.

Synthesis and Reactivity
A primary application of 2-Morpholinoacetaldehyde is as a building block in pharmaceutical

and materials science. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow
The most common laboratory synthesis involves the acid-catalyzed hydrolysis of a protected

precursor, 4-(2,2-diethoxyethyl)morpholine.[2] This straightforward, two-step process makes

the aldehyde readily accessible.

Starting Material Reaction Step Final Product

4-(2,2-diethoxyethyl)morpholine Acid Hydrolysis
Conc. HCl, 80°C

2-Morpholinoacetaldehyde
Workup & Neutralization

2-Morpholinoacetaldehyde

Imine/Iminium Intermediate

Condensation

Primary/Secondary Amine (R-NH₂)

N-Morpholinoethyl Amine

Reduction

Reducing Agent
(e.g., NaBH(OAc)₃)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.researchgate.net/figure/Experimental-workflow-of-the-ATR-FTIR-spectroscopy-based-method-for-yeast-analysis-A_fig1_331232208
https://www.spectroscopyonline.com/view/co-bond-part-ii-aldehydes-0
https://www.benchchem.com/product/b1332701#2-morpholinoacetaldehyde-structural-characteristics
https://www.benchchem.com/product/b1332701#2-morpholinoacetaldehyde-structural-characteristics
https://www.benchchem.com/product/b1332701#2-morpholinoacetaldehyde-structural-characteristics
https://www.benchchem.com/product/b1332701#2-morpholinoacetaldehyde-structural-characteristics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1332701?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

